1-Methyl-4-(m-tolyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a methyl group at position 1, a 3-methylphenyl group at position 4, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. One common method includes the reaction of 3-methylbenzoyl chloride with methylhydrazine, followed by cyclization and subsequent oxidation to form the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products:
- Oxidation of the methyl group can yield 1-Methyl-4-(3-carboxyphenyl)-1H-pyrazole-3-carboxylic acid.
- Reduction of the carboxylic acid group can produce 1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-methanol.
Scientific Research Applications
1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
- 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- 1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid
- 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-methyl-4-(3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-9(6-8)10-7-14(2)13-11(10)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChI Key |
AABIFAZJWNOUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN(N=C2C(=O)O)C |
Origin of Product |
United States |
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